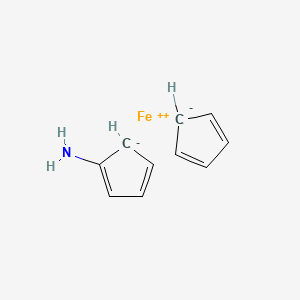

氨基二茂铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

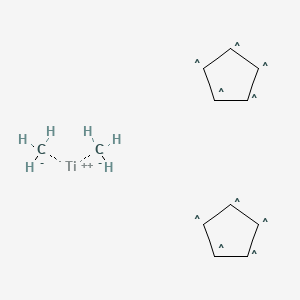

Aminoferrocene is a chemical compound with the molecular formula C10H11FeN . It is used for HPLC derivatization .

Synthesis Analysis

Aminoferrocene is synthesized by an electrophilic substitution reaction . It was then reacted with graphene oxide that was prepared by the modified Hammers method .Molecular Structure Analysis

The molecular structure of Aminoferrocene is C10H11FeN . The average mass is 201.046 Da and the Monoisotopic mass is 201.024094 Da .Chemical Reactions Analysis

Different ferrocenecarboxamides were synthesized from aminoferrocene and various acid coupling partners .Physical And Chemical Properties Analysis

Aminoferrocene has a molecular formula of C10H11FeN . The average mass is 201.046 Da and the Monoisotopic mass is 201.024094 Da . It has a melting point of 157-158°C .科学研究应用

Protein–Protein Interactions Inhibitors

Aminoferrocene has been used in the development of turn-based inhibitors of protein–protein interactions, which is a significant area in medicinal chemistry . A series of peptides derived from an amino-functionalized ferrocene have been synthesized to investigate their potential to mimic protein turn structures .

Chiroptical Probes

The pioneering work on the chiroptical properties of aminoferrocene-containing peptides enables the correlation of their geometry with the sign of the CD signal in the absorption region of the ferrocene chromophore . This has opened up the possibility of using aminoferrocene and its derivatives as chirooptical probes for the determination of various chirality elements, such as the central chirality of amino acids and the helicity of peptide sequences .

Mimetic Structures

Mono- and 1,1′-disubstituted ferrocene scaffolds equipped with the –CO group as a hydrogen bond acceptor and/or the –NH group as a hydrogen bond-donating site are able to induce the formation of turn- and β-sheet-like structures upon conjugation with amino acids .

Conformational Analysis

Detailed DFT and spectroscopic studies (IR, NMR, CD) have shown that, for peptides, the backbone chirality and bulkiness of the amino acid side chains determine the hydrogen-bond pattern, allowing tuning of the size of the preferred hydrogen-bonded ring in turn-folded structures .

Biological Activity

The biological potential of these peptides is more dependent on their lipophilicity . This suggests that aminoferrocene could be used in the development of lipophilic drugs.

Synthesis of Ferrocene Amides and Esters

Aminoferrocene has been used in the synthesis of ferrocene amides and esters . This expands the range of compounds that can be synthesized using aminoferrocene.

作用机制

Target of Action

Aminoferrocene, also known as Ferrocene, amino- or cyclopenta-1,4-dien-1-amine;cyclopenta-1,3-diene;iron(2+), has been found to interact with various biomolecular targets. Significant interactions between synthesized ferrocene compounds and nucleic acids, mostly of the electrostatic type, have been disclosed .

Mode of Action

The compound’s interaction with its targets results in specific changes. For instance, the introduction of ferrocene into any molecule gives it specific properties. It increases lipophilicity, facilitating penetration through cellular and nuclear membranes; significantly reduces toxicity; imparts ideal electrochemical properties, allowing for its use as a marker; improves capacity to overcome the blood–brain barrier; and increases the stability of compounds in biological media .

Biochemical Pathways

The introduction of ferrocene-modified amino acids causes changes in synaptic transmission in the CA1 region of the hippocampus, a key brain structure involved in learning and memory processes .

Result of Action

The molecular and cellular effects of Aminoferrocene’s action are significant. For instance, ferrocenyl-appended GPX4 inhibitors have been found to enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aminoferrocene. It’s worth noting that all investigated peptides are considered to be highly hydrophobic and chemically stable in both acidic and buffer media .

安全和危害

属性

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 |

Source

|

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene, amino- | |

CAS RN |

1273-82-1 |

Source

|

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。